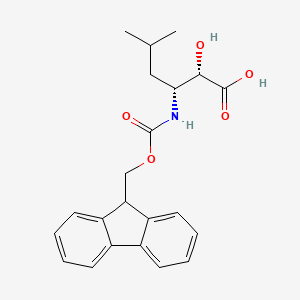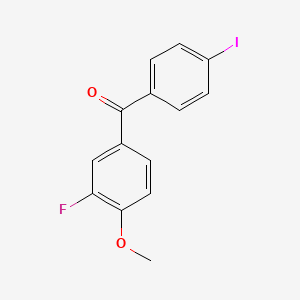
5-Phenylpyrimidine-4,6-diol
Übersicht
Beschreibung
5-Phenylpyrimidine-4,6-diol is a chemical compound with the molecular formula C10H8N2O2. It has an average mass of 188.183 Da and a mono-isotopic mass of 188.058578 Da .
Synthesis Analysis
The synthesis of this compound and its derivatives can be achieved by a modified condensation of the corresponding monosubstituted malonic acid diesters with guanidine in an excess of sodium ethoxide . An optimized procedure using Vilsmeier–Haack–Arnold reagent, followed by immediate deprotection of the (dimethylamino)methylene protecting groups, has been developed to convert the 2-amino-4,6-dihydroxypyrimidine analogs to novel 5-substituted 2-amino-4,6-dichloropyrimidines in high yields .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring attached to a phenyl group . The systematic name for this compound is 6-Hydroxy-5-phenyl-4(3H)-pyrimidinone .
Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 . It has a boiling point estimated to be 485.74°C and a melting point estimated to be 205.94°C . The compound has a molar refractivity of 51.3±0.5 cm3 . It has 4 hydrogen bond acceptors and 2 hydrogen bond donors . The compound has a polar surface area of 62 Å2 and a molar volume of 140.5±7.0 cm3 .
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
5-Phenylpyrimidine derivatives, including 5-Phenylpyrimidine-4,6-diol, have been studied for their effects as corrosion inhibitors. Research indicates that these compounds, particularly 4-phenylpyrimidine (4-PPM) and 5-phenylpyrimidine (5-PPM), effectively inhibit corrosion of cold rolled steel in hydrochloric acid solutions. The study utilized methods such as weight loss, polarization curves, electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM). This highlights the potential application of 5-Phenylpyrimidine derivatives in protecting metals against corrosive environments (Liu, Xianghong et al., 2014).
Antioxidant Activities
5-Phenylpyrimidine derivatives have also been explored for their antioxidant properties. A study synthesizing various derivatives of 5-Phenylpyrimidine showed significant antioxidant activities in vitro. These compounds were evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, and some showed potent antioxidant activity comparable to ascorbic acid. This research suggests the potential therapeutic applications of these compounds as antioxidants (R. Dudhe et al., 2013).
Antifungal, Antioxidant, and Anticancer Activities
In addition to antioxidant properties, certain 5-Phenylpyrimidine derivatives have demonstrated notable antifungal and anticancer activities. A series of these derivatives were screened for in vitro antifungal activity and evaluated against various fungal strains. Moreover, their potential as anticancer agents was investigated through screening in the NCI 60 cell line, indicating significant anticancer activity. This multifaceted biological activity underscores the potential of 5-Phenylpyrimidine derivatives in pharmacological applications (R. Dudhe et al., 2014).
Luminescent Lanthanide Frameworks
5-Phenylpyrimidine derivatives have been incorporated into luminescent lanthanide frameworks. These compounds, when combined with lanthanides, exhibit distinct photoluminescence behavior, making them potentially useful in materials science for applications such as light-emitting diodes and other photoluminescent materials. The study highlights the structural diversity of these frameworks and their corresponding luminescent properties (Li Jia et al., 2014).
Synthesis and Structural Studies
The synthesis and structural analysis of 5-Phenylpyrimidine derivatives form a significant part of research in organic chemistry. Studies involve the development of new synthetic routes, analysis of molecular structures, and exploration of their potential applications in various fields, including pharmaceuticals and material sciences. These studies contribute to the understanding and potential utilization of these compounds in various scientific applications (T. Gazivoda et al., 2008).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that pyrimidine derivatives have a broad range of biological targets, including enzymes like dihydrofolate reductase (dhfr), and various receptors .
Mode of Action
The exact mode of action of 5-Phenylpyrimidine-4,6-diol is yet to be elucidated . It’s worth noting that certain pyrimidine derivatives have been found to inhibit immune-activated nitric oxide production
Result of Action
It’s known that certain pyrimidine derivatives can inhibit immune-activated nitric oxide production , suggesting potential anti-inflammatory effects.
Eigenschaften
IUPAC Name |
4-hydroxy-5-phenyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-9-8(10(14)12-6-11-9)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGAQJPJIPBZCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CNC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



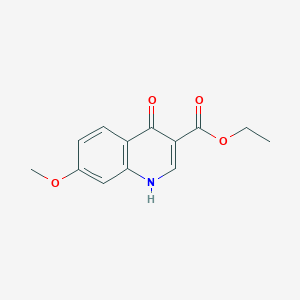
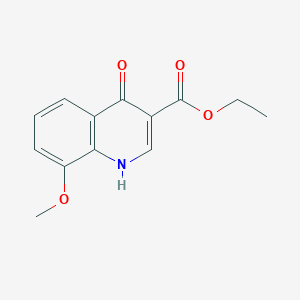


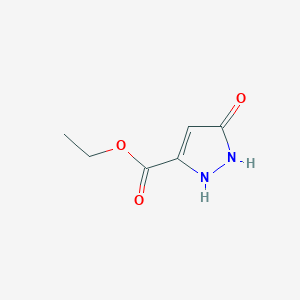
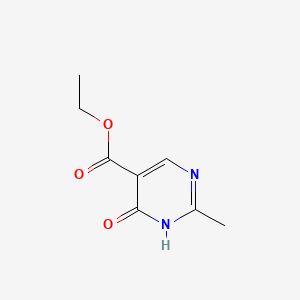
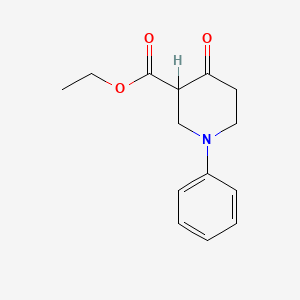
![Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane](/img/structure/B3021378.png)
![2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B3021380.png)
![(2e)-3-(4-[(2-Fluorobenzyl)oxy]phenyl)acrylic acid](/img/structure/B3021381.png)
